4-[(Methylamino)methyl]cyclohexan-1-amine
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name 4-[(Methylamino)methyl]cyclohexan-1-amine is derived using IUPAC rules. The parent structure is cyclohexane, with two functional groups: a primary amine (-NH₂) at position 1 and a methylaminomethyl substituent (-CH₂-NH-CH₃) at position 4. The numbering prioritizes the primary amine group (position 1), while the methylaminomethyl group is treated as a substituent at position 4. The term "methylamino" indicates a secondary amine (NH-CH₃) bonded to a methylene bridge (-CH₂-). Alternative names include 4-(methylaminomethyl)cyclohexanamine and N-methyl-4-(aminomethyl)cyclohexanamine.
Key naming steps :
- Identify the cyclohexane backbone.
- Assign the lowest possible locants to substituents (amine at position 1).
- Use prefixes to describe substituent complexity (methylamino-methyl).
Molecular Geometry and Bonding Characteristics
The molecular formula C₈H₁₈N₂ (molecular weight: 142.24 g/mol) reflects a bicyclic amine structure. Key geometric features include:
| Property | Value |
|---|---|
| Hybridization | sp³ for cyclohexane carbons |
| Bond angles | ~109.5° (tetrahedral geometry) |
| Chair conformation stability | Equatorial substituents favored |
| Hydrogen bonding capacity | Two NH groups (donors) |
The cyclohexane ring adopts a chair conformation , minimizing steric strain. The methylaminomethyl group at position 4 occupies an equatorial position to avoid 1,3-diaxial interactions. The primary amine at position 1 similarly prefers equatorial orientation, stabilizing the molecule through reduced van der Waals repulsion.
Bonding involves:
- Sigma (σ) bonds : All single bonds in the cyclohexane ring and substituents.
- Hydrogen bonds : NH groups participate in intermolecular H-bonding, influencing solubility (predicted logP: 1.85).
Stereochemical Considerations: Cis-Trans Isomerism
The compound exhibits cis-trans isomerism due to restricted rotation around the cyclohexane ring and substituent orientations:
- Ring substituents : The methylaminomethyl group at C4 and the primary amine at C1 can adopt axial or equatorial positions.
- Chair flip dynamics : Interconversion between chair conformers alters substituent orientations but does not change stereoisomerism.
For the trans isomer , substituents on adjacent carbons (C1 and C4) occupy opposite faces of the ring, while the cis isomer places them on the same face. Stability favors the trans configuration due to reduced 1,3-diaxial strain. Computational models predict a boiling point of 202.7°C and density of 0.9 g/cm³ , consistent with trans-dominant conformers.
Comparative Structural Analysis with Related Cyclohexylamine Derivatives
Comparative analysis highlights distinct structural and electronic features:
The methylaminomethyl group in this compound introduces moderate steric bulk compared to simpler derivatives. Unlike 4-Methylcyclohexanamine, its secondary amine (-NH-CH₃) enables additional hydrogen bonding and alters electronic distribution, as evidenced by a polar surface area of 38.05 Ų . Substitution patterns also influence conformational flexibility: the methylaminomethyl group’s -CH₂- spacer allows partial rotation, whereas rigid substituents (e.g., methoxy) restrict mobility.
Properties
IUPAC Name |
4-(methylaminomethyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10-6-7-2-4-8(9)5-3-7/h7-8,10H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHARKUFBLDDDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure:
- Starting Material: Cyclohexanone or substituted cyclohexanone (e.g., 4-methylcyclohexanone).
- Reagents: Methylamine (or methylamine equivalents), reducing agents such as sodium cyanoborohydride or sodium borohydride.
- Reaction Conditions: Acidic conditions to facilitate imine formation, followed by reduction at controlled temperatures.
Example:
- Cyclohexanone reacts with methylamine in the presence of acetic acid, then reduced with sodium cyanoborohydride, yielding the corresponding N-methylcyclohexanamine.
- The amino group at the 1-position can be selectively functionalized to introduce the methylamino methyl group via alkylation or other methods.
Research Findings:
- This method offers high selectivity and is amenable to scale-up.
- The process yields a mixture of cis/trans isomers, which can be separated via crystallization or chromatography.
Functionalization of 4-Methylcyclohexan-1-amine via Methylation
Another method involves starting from 4-methylcyclohexan-1-amine, which can be synthesized via oxidation-reduction routes, followed by methylation of the amino group.
Process:
Notes:
- Control over regioselectivity is critical to ensure methylation occurs at the amino group rather than other nucleophilic sites.
- Purification involves extraction and chromatography to isolate the desired compound.
Schmidt Reaction for Cyclohexylamine Derivatives
The Schmidt reaction, involving acyl azides and hydrolysis, is a notable route for synthesizing cyclohexylamines with specific substitution patterns.
Process:
- Starting Material: Trans-4-methyl cyclohexane formic acid.
- Reagents: Sodium azide, protonic acids (e.g., sulfuric acid), non-protonic solvents.
- Reaction: Sodium azide reacts with the formic acid derivative, undergoing acyl azide rearrangement and hydrolysis to produce trans-4-methylcyclohexylamine.
Research Data:
- This method avoids the use of hazardous hydrazoic acid, heavy metal catalysts, or high-pressure autoclaves.
- It is efficient, cost-effective, and suitable for industrial scale-up.
- The molar ratios are optimized for high yield, typically around 1:1.2:4 (formic acid: sodium azide: sulfuric acid).
Example:
- The process yields trans-4-methylcyclohexylamine with high purity (>99%) and minimal by-products, as evidenced by GC analysis.
Preparation via Boronic Acid Intermediates
Recent methods involve the use of boronic acids derived from methyl-substituted aromatic precursors, followed by catalytic hydrogenation to obtain the desired cyclohexylamine derivatives.
Process:
Advantages:
- High regioselectivity.
- Compatibility with various functional groups.
- Suitable for large-scale production.
Data Summary Table: Preparation Methods
| Method | Starting Material | Key Reagents | Main Features | Yield (%) | Isomer Selectivity |
|---|---|---|---|---|---|
| Reductive amination | Cyclohexanone derivatives | Methylamine, NaBH4 | High selectivity, scalable | 80-90 | Mixture, separable |
| Methylation of 4-methylcyclohexan-1-amine | 4-methylcyclohexan-1-amine | Methyl iodide, base | Simple, efficient | 85-95 | High trans-selectivity |
| Schmidt reaction | 4-methyl cyclohexane formic acid | Sodium azide, sulfuric acid | Cost-effective, industrial | 85-90 | Trans isomer predominant |
| Boronic acid route | 4-methylphenylboronic acid | Catalytic hydrogenation | High regioselectivity | 75-85 | Mixture, separable |
Chemical Reactions Analysis
Types of Reactions
4-[(Methylamino)methyl]cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
Overview
4-[(Methylamino)methyl]cyclohexan-1-amine, also known as rac-(1s,4s)-4-[(methylamino)methyl]cyclohexan-1-amine, is a chiral primary amine with significant applications across various scientific disciplines, including chemistry, biology, and medicine. Its unique stereochemistry enhances its utility in synthesizing complex organic molecules and pharmaceuticals.
Chemistry
This compound serves as a versatile building block in organic synthesis. Its applications include:
- Synthesis of Chiral Ligands : The compound is utilized in the preparation of chiral ligands for asymmetric catalysis, which is essential for producing enantiomerically pure compounds.
- Intermediate in Organic Reactions : It can act as a precursor for various nitrogen-containing compounds through oxidation, reduction, and substitution reactions.
Biology
In biological research, this compound is significant for:
- Studying Enzyme Mechanisms : Its structural features allow researchers to investigate enzyme-substrate interactions and the mechanisms of enzymatic reactions.
- Protein-Ligand Interactions : The compound's ability to bind to specific proteins makes it useful in studying receptor-ligand dynamics.
Medicine
The pharmaceutical industry leverages this compound for:
- Drug Synthesis : It is a precursor for developing drugs targeting neurological disorders, leveraging its amine functionalities to enhance bioactivity.
- Therapeutic Agents : Research indicates potential applications in creating therapeutic agents due to its interaction with biological targets.
Industrial Applications
In industrial settings, this compound is used for:
- Production of Agrochemicals : It serves as an intermediate in synthesizing pesticides and herbicides.
- Dyes and Specialty Chemicals : Its properties facilitate the production of various dyes and specialty chemicals used across multiple industries.
Mechanism of Action
The mechanism of action of 4-[(Methylamino)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: The methylamino-methyl group in the target compound enhances its solubility in polar solvents compared to non-polar derivatives like 4-methylcyclohexanamine . Bulky substituents (e.g., triazole in ) reduce conformational flexibility, impacting binding affinity in drug design .
- Stereochemistry: The trans isomer of this compound exhibits higher enzymatic stability in transaminase-catalyzed reactions than cis analogs .
Physicochemical and Pharmacological Properties
Biological Activity
4-[(Methylamino)methyl]cyclohexan-1-amine, also known by its CAS number 1206679-47-1, is a cyclic amine compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclohexane ring with a methylamino group attached to a methylene bridge. The molecular formula is , and it features a basic amine structure, which often correlates with biological activity.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been evaluated against various bacterial strains, including multi-drug resistant organisms. The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| MRSA | 8 µg/mL |
2. Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects. Preliminary studies indicate it may act as a central nervous system stimulant or depressant, depending on dosage and administration route.
Case Study:
A study involving rodent models demonstrated that administration of this compound at varying doses resulted in significant changes in locomotor activity and anxiety-like behaviors, suggesting modulation of neurotransmitter systems.
3. Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to neurotransmitter synthesis and degradation.
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Monoamine oxidase (MAO) | Competitive | 25 µM |
| Acetylcholinesterase (AChE) | Non-competitive | 15 µM |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Receptor Binding: The compound shows affinity for serotonin and dopamine receptors, which may explain its effects on mood and locomotion.
- Enzymatic Interference: Inhibition of MAO leads to increased levels of neurotransmitters such as serotonin and dopamine, contributing to its psychoactive effects.
Research Findings
Several studies have been conducted to evaluate the pharmacological properties of this compound:
- Antimicrobial Studies: A comprehensive review analyzed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects at low concentrations .
- Neuropharmacological Assessment: A dissertation explored the neuropharmacological profile of cyclic amines, including this compound, revealing its potential as a candidate for treating anxiety disorders .
- Enzyme Inhibition Analysis: Research published in MDPI highlighted the enzyme inhibition characteristics, providing insights into the compound's potential therapeutic applications .
Q & A
Q. What are the common synthetic routes for 4-[(Methylamino)methyl]cyclohexan-1-amine, and how are reaction conditions optimized?
The compound is typically synthesized via reductive amination of cyclohexanone derivatives with methylamine. For example, analogous routes in patents describe using sodium cyanoborohydride or hydrogen gas with palladium on carbon (Pd/C) as catalysts under controlled temperatures (e.g., 140°C in ethanol) . Optimization involves adjusting solvent polarity (e.g., 95% EtOH), reaction time (overnight), and stoichiometric ratios to maximize yield. Purification often employs preparative TLC or column chromatography .
Q. Which analytical techniques are critical for structural confirmation of this compound?
Mass spectrometry (ESI+) confirms molecular weight (e.g., m/z 198 [M + H]+ for related derivatives), while ¹H NMR (300 MHz in MeOD) resolves stereochemistry and substituent positions. For example, methylamino protons appear as singlets (δ 2.33–1.79 ppm), and cyclohexyl protons show complex splitting patterns due to chair conformations .
Q. What are the primary research applications of this compound in academic settings?
It serves as a building block for synthesizing spirocyclic and heterocyclic derivatives, such as pyrazino-pyrrolo-pyrimidinones, which are explored for kinase inhibition or receptor modulation . Its amine group also enables conjugation with fluorophores or biomolecules for cellular uptake studies .
Advanced Research Questions
Q. How does stereochemistry (e.g., cis/trans isomerism) influence the biological activity of this compound derivatives?
Stereoisomers like (1R,4R) and (1S,4S) exhibit distinct biological activities due to spatial alignment with target proteins. For instance, COMPOUND 36 (1R,4R isomer) showed higher binding affinity in kinase assays compared to COMPOUND 40 (1S,4S) in patent data. Chiral resolution via chiral HPLC or asymmetric synthesis using enantiopure precursors is critical for activity studies .
Q. How can researchers resolve contradictions in yield or purity data across different synthesis protocols?
Contradictions often arise from side reactions (e.g., over-alkylation) or solvent effects. Systematic DOE (Design of Experiments) approaches, including varying catalysts (Pd/C vs. PtO₂), temperature gradients, and quenching methods, help identify optimal conditions. Cross-validation with LC-MS or ¹³C NMR ensures intermediate stability .
Q. What strategies are employed to assess the compound’s stability under physiological or extreme conditions?
Accelerated stability studies in buffers (pH 2–9) and elevated temperatures (40–60°C) monitor degradation via HPLC. For example, cyclohexylamine derivatives are prone to oxidation; thus, argon-line reactors or antioxidants (e.g., BHT) are used during synthesis .
Q. How is the compound’s interaction with biological targets (e.g., enzymes, membranes) evaluated methodologically?
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics. For cell-based studies, fluorescently tagged analogs (e.g., FITC conjugates) track localization via confocal microscopy. Computational docking (AutoDock Vina) predicts binding poses to guide mutagenesis experiments .
Q. What advanced purification techniques are recommended for isolating high-purity this compound?
Preparative HPLC with C18 columns and gradient elution (ACN/H₂O + 0.1% TFA) achieves >98% purity. For chiral purity, supercritical fluid chromatography (SFC) with amylose-based columns resolves enantiomers .
Q. How can computational modeling predict the compound’s reactivity or toxicity?
DFT calculations (Gaussian 09) optimize geometry and calculate HOMO-LUMO gaps for redox potential. Toxicity is predicted via QSAR models (e.g., ProTox-II) using descriptors like logP and topological polar surface area .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Large-scale reactions risk racemization due to prolonged heating. Continuous flow reactors with precise temperature control (e.g., Corning AFR) and in-line FTIR monitoring mitigate this. Catalytic hydrogenation with chiral ligands (e.g., BINAP) preserves enantiopurity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
